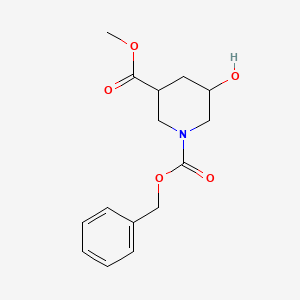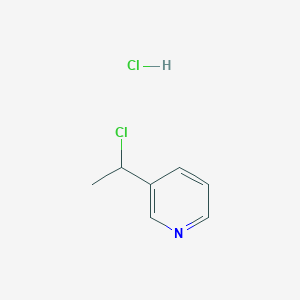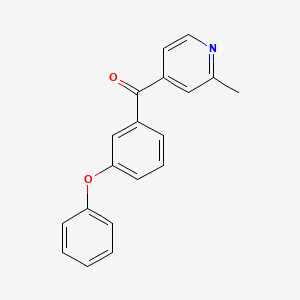
2-Methyl-4-(3-phenoxybenzoyl)pyridine
Overview
Description
“2-Methyl-4-(3-phenoxybenzoyl)pyridine” is a heterocyclic compound . It has a molecular weight of 289.33 and its IUPAC name is (4-methyl-2-pyridinyl)(4-phenoxyphenyl)methanone .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(3-phenoxybenzoyl)pyridine” is represented by the linear formula C19H15NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-(3-phenoxybenzoyl)pyridine” include a molecular weight of 289.33 . More detailed properties are not provided in the search results.Scientific Research Applications
Medicinal Chemistry: Bioactive Ligands and Chemosensors
2-Methyl-4-(3-phenoxybenzoyl)pyridine: derivatives, particularly those involving Schiff bases, have shown potential as bioactive ligands due to their ability to exhibit physiological effects similar to pyridoxal-amino acid systems, which are crucial in metabolic reactions . These compounds have a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities . Additionally, they can strongly bind to various cations and anions, making them useful in the development of chemosensors for detecting specific ions in environmental and biological media .
Agriculture: Agrochemicals and Plant Protection
In the agricultural sector, 2-Methyl-4-(3-phenoxybenzoyl)pyridine plays a role in the design of agrochemical products. Pyridine derivatives are a significant part of pesticides, with several compounds containing the pyridine ring among the top-selling agrochemicals . They are used to modify the properties of compounds, sometimes changing their application, and can act as a unique pharmacophore . The pyridine molecule’s basic character and polar nature make it less hydrophobic and resistant to oxidases, which is advantageous for increasing biological activity and achieving exceptional selectivity of action .
Industrial Applications: Green Chemistry
The synthesis of 2-Methylpyridines , including 2-Methyl-4-(3-phenoxybenzoyl)pyridine , can be achieved through a greener approach using continuous flow methods . This process is superior to conventional batch reaction protocols, offering benefits such as shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . These compounds are valuable in various industries, including fine chemicals, polymers, and more .
Environmental Applications: Sustainable Synthesis
2-Methyl-4-(3-phenoxybenzoyl)pyridine: is synthesized using methods that align with the principles of sustainable chemistry . The continuous flow synthesis method used for these compounds is an example of an environmentally friendly approach that minimizes waste and energy consumption .
Material Science: Advanced Materials
While specific applications of 2-Methyl-4-(3-phenoxybenzoyl)pyridine in material science are not detailed in the available literature, its structural similarity to other pyridine derivatives suggests potential uses in the development of new materials. Pyridine compounds are often used in the synthesis of advanced materials due to their versatile chemical properties .
Biochemistry: Enzymatic Reactions and Metabolism
Pyridine derivatives, including 2-Methyl-4-(3-phenoxybenzoyl)pyridine , are present in a large number of naturally occurring bioactive compounds and are widely used in drug designing and development. They are considered important in numerous metabolic reactions and can act as versatile pharmacophore groups .
Analytical Chemistry: Chemosensors and Analytical Reagents
The strong binding abilities of pyridine-based Schiff bases towards various cations and anions, along with their unique photophysical properties, make them suitable for use as chemosensors. These properties allow for the qualitative and quantitative detection of selective or specific ions, which is crucial in analytical chemistry applications .
Pharmacology: Drug Design and Development
In pharmacology, 2-Methyl-4-(3-phenoxybenzoyl)pyridine and its derivatives could be explored for their potential in drug design and development. The pyridine scaffold is a common feature in many FDA-approved drug candidates, indicating the clinical relevance of this compound class .
properties
IUPAC Name |
(2-methylpyridin-4-yl)-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-12-16(10-11-20-14)19(21)15-6-5-9-18(13-15)22-17-7-3-2-4-8-17/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCMCHJEXFJEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-phenoxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



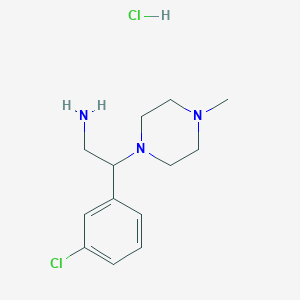

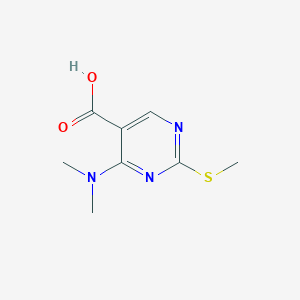

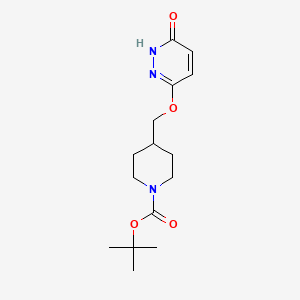
![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B1421675.png)
![6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1421676.png)

![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride](/img/structure/B1421679.png)
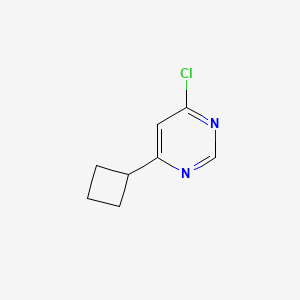

![4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421684.png)
